molecular formula C20H19N3O5S2 B4560230 2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B4560230
M. Wt: 445.5 g/mol
InChI Key: YHOCHZWTUJQPRW-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide (synonyms: N-Acetyl Sulfapyridine, CAS 19077-98-6) is a sulfonamide derivative with a pyridinylsulfamoyl group and a 4-methylphenylsulfonyl moiety attached to an acetamide backbone. It is structurally related to sulfonamide antibiotics, acting as a prodrug that releases the active sulfapyridine metabolite upon deacetylation. This compound is used in antibacterial applications, targeting dihydropteroate synthase (DHPS) in bacterial folate synthesis . Its acetyl group enhances pharmacokinetic properties, such as absorption and stability, compared to non-acetylated analogs.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-15-5-9-17(10-6-15)29(25,26)14-20(24)22-16-7-11-18(12-8-16)30(27,28)23-19-4-2-3-13-21-19/h2-13H,14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOCHZWTUJQPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-aminopyridine to form an intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

Anti-inflammatory Activity

The compound has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that similar sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief, making these compounds valuable in treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Recent studies suggest that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Antimicrobial Activity

Sulfonamides have a long history of use as antibiotics. The structural features of this compound suggest it may possess antibacterial properties, potentially effective against a range of bacterial pathogens. Studies on related compounds indicate that they can inhibit bacterial growth by interfering with folate synthesis pathways .

Case Study 1: Inhibition of COX Enzymes

A study focused on a series of sulfonamide derivatives, including those similar to our compound, demonstrated significant inhibition of COX-2 with IC50_{50} values in the low micromolar range. This suggests potential for development as an anti-inflammatory agent .

Case Study 2: Anticancer Activity Assessment

In vitro tests on similar compounds showed IC50_{50} values ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB231), indicating substantial cytotoxicity while maintaining low toxicity towards normal cells (NIH-3T3) . This highlights the therapeutic window that could be exploited for cancer treatment.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes. These interactions disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetylsulfadiazine (N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide)

  • Structural Difference : Replaces the pyridine ring with a pyrimidine group.
  • Pharmacological Impact : Pyrimidine’s electron-deficient nature enhances binding to bacterial DHPS. Acetylsulfadiazine is clinically used for toxoplasmosis and urinary tract infections, whereas the pyridine analog (target compound) may exhibit distinct antibacterial spectra due to altered electronic interactions .
  • Solubility : Pyrimidine’s polarity may improve aqueous solubility compared to pyridine-containing analogs.

N-[4-(4-Methylpiperazinylsulfonyl)phenyl]acetamide (Compound 35)

  • Structural Difference : Contains a 4-methylpiperazinylsulfonyl group instead of pyridinylsulfamoyl.
  • Pharmacological Impact : Demonstrated superior analgesic activity (comparable to paracetamol) in inflammatory pain models, suggesting CNS activity rather than antibacterial effects. The piperazine moiety’s basicity and bulk likely enhance blood-brain barrier penetration .

2-[(4-Methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide

  • Structural Difference : Morpholine replaces the pyridinylsulfamoyl group.
  • Physicochemical Impact : Morpholine’s oxygen atom improves solubility (logP ~1.5) compared to the target compound (predicted logP ~2.8). This enhances bioavailability but may reduce target affinity due to decreased lipophilicity .

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide

  • Structural Difference : Bis-sulfonamide structure with a thiadiazole group.
  • Synthetic Relevance: Identified as an impurity in sulfamethizole synthesis. The dual sulfonamide groups increase molecular weight (MW 465.5 vs.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structural Difference : Sulfanyl (thioether) linkage instead of sulfonamide.
  • However, the pyrimidine-thioether moiety may confer resistance to enzymatic hydrolysis .

Comparative Data Table

Compound Name Key Structural Features Pharmacological Activity Solubility (Predicted logP) Molecular Weight
Target Compound Pyridinylsulfamoyl, 4-methylphenylsulfonyl Antibacterial (DHPS inhibition) 2.8 375.4
Acetylsulfadiazine Pyrimidinylsulfamoyl Antitoxoplasmosis, UTI treatment 1.9 332.3
Compound 35 (4-methylpiperazinyl analog) 4-Methylpiperazinylsulfonyl Analgesic, anti-hypernociceptive 2.1 367.4
Morpholine Derivative (CAS 478064-97-0) Morpholinophenyl Undisclosed (improved solubility) 1.5 374.5
Bis-sulfonamide Impurity (Sulfamethizole) Bis-sulfonamide, thiadiazole Antibacterial impurity 3.2 465.5

Research Findings and Implications

  • Heterocyclic Substitutions : Pyridine (target) vs. pyrimidine (sulfadiazine) significantly alters antibacterial specificity. Pyrimidine’s dual nitrogen atoms enhance DHPS binding, making sulfadiazine more potent against Toxoplasma gondii .
  • Sulfonamide vs. Sulfanyl : Sulfanyl derivatives (e.g., ) exhibit reduced hydrogen-bonding capacity but greater metabolic stability, suggesting utility in prodrug design .
  • Solubility-Bioavailability Trade-offs : Morpholine derivatives () prioritize solubility, whereas lipophilic groups (e.g., 4-methylphenyl) in the target compound favor tissue penetration but may require formulation adjustments .

Biological Activity

The compound 2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N3O4S2C_{26}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 477.6 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylsulfonyl chloride with various amines and acetic acid derivatives. The synthetic pathway can be summarized as follows:

  • Preparation of Sulfonamide : The sulfonamide is formed by reacting 4-methylphenylsulfonyl chloride with pyridin-2-amine.
  • Acetylation : The resulting sulfonamide is then acetylated using acetic anhydride or acetic acid to yield the final product.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display moderate to excellent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
1,4-Dihydro-1-(4-methylphenylsulfonyl)-4-pyridinS. aureus18
Other Sulfonamide DerivativesVarious12-20

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through in vitro studies. One notable study evaluated its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. The results indicated that at a concentration of 6 μM, the compound significantly inhibited NO production without exhibiting cytotoxicity .

Table 2: Inhibition of NO Production

Concentration (μM)NO Production Inhibition (%)
00
645
3080

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study involving several sulfonamide derivatives showed that the compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .
  • Anti-inflammatory Mechanism : In another study, the mechanism of action was investigated, revealing that the compound inhibits pro-inflammatory cytokine production in macrophages, which may contribute to its anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Reactant of Route 2
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2-[(4-methylphenyl)sulfonyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

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